molecular formula C6H5NO2 B1207337 2-Pyridinecarboxaldehyde, 1-oxide CAS No. 7216-40-2

2-Pyridinecarboxaldehyde, 1-oxide

Cat. No. B1207337
CAS RN: 7216-40-2
M. Wt: 123.11 g/mol
InChI Key: PTXWAWIYGFDGMU-UHFFFAOYSA-N
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Patent
US04497808

Procedure details

Analogously to the process described in Example 1 there is obtained from 22.5 g of pyridine-2-carboxaldehyde-1-oxide, 37 ml of ethyl acetoacetate and 14.5 ml of 30% aqueous ammonia in 29 ml of absolute ethanol, 2,6-dimethyl-4-(1-oxido-2-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dietyl ester which, after recrystallisation from 250 ml of acetonitrile, melts at 198°-200°.
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Name
2,6-dimethyl-4-(1-oxido-2-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dietyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7]CC)(=O)[CH2:2][C:3]([CH3:5])=O.N.C(OC(C1[CH:21]([C:22]2C=CC=C[N+:23]=2[O-:28])C(C(OCC)=O)=C(C)NC=1C)=O)C>C(O)C>[N+:23]1([O-:28])[C:2]([CH:1]=[O:7])=[CH:3][CH:5]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
37 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
14.5 mL
Type
reactant
Smiles
N
Name
2,6-dimethyl-4-(1-oxido-2-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dietyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=C(NC(=C(C1C1=[N+](C=CC=C1)[O-])C(=O)OCC)C)C
Name
Quantity
29 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+]=1(C(=CC=CC1)C=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.